![molecular formula C7H9ClN2O3 B11897696 4-Chloro-5-(2-methoxyethoxy)pyridazin-3(2H)-one CAS No. 1346697-64-0](/img/structure/B11897696.png)
4-Chloro-5-(2-methoxyethoxy)pyridazin-3(2H)-one
Overview
Description
4-Chloro-5-(2-methoxyethoxy)pyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with a chlorine atom at the 4-position and a 2-methoxyethoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(2-methoxyethoxy)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.
Etherification: The 2-methoxyethoxy group can be introduced through an etherification reaction using 2-methoxyethanol and a suitable base, such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(2-methoxyethoxy)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyridazine ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and pyridazinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Various substituted pyridazinones depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyridazine ring.
Reduction Products: Reduced derivatives of the pyridazine ring.
Hydrolysis Products: Corresponding alcohol and pyridazinone derivatives.
Scientific Research Applications
4-Chloro-5-(2-methoxyethoxy)pyridazin-3(2H)-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors or receptor antagonists.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Use as a probe or tool compound in biological assays to study enzyme activity or receptor binding.
Industrial Chemistry: Potential use as an intermediate in the synthesis of more complex chemical compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(2-methoxyethoxy)pyridazin-3(2H)-one would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity or modulating its function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-(2-hydroxyethoxy)pyridazin-3(2H)-one: Similar structure but with a hydroxyethoxy group instead of a methoxyethoxy group.
4-Chloro-5-(2-ethoxyethoxy)pyridazin-3(2H)-one: Similar structure but with an ethoxyethoxy group instead of a methoxyethoxy group.
4-Chloro-5-(2-methoxypropoxy)pyridazin-3(2H)-one: Similar structure but with a methoxypropoxy group instead of a methoxyethoxy group.
Uniqueness
4-Chloro-5-(2-methoxyethoxy)pyridazin-3(2H)-one is unique due to the presence of the methoxyethoxy group, which can impart specific electronic and steric properties to the compound. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Biological Activity
4-Chloro-5-(2-methoxyethoxy)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its potential applications in antimicrobial and anticancer therapies, alongside relevant case studies and research findings.
Chemical Structure and Properties
The compound features a pyridazinone core with a chloro substituent and a methoxyethoxy group, which may influence its biological interactions and solubility. The structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, revealing significant efficacy at low concentrations.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
Anticancer Activity
The compound has also been evaluated for anticancer properties . In vitro studies demonstrated cytotoxic effects on several cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The IC50 values were assessed using the MTT assay, indicating dose-dependent cytotoxicity.
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 15 |
HCT116 | 20 |
HeLa | 25 |
A specific case study involved the evaluation of this compound's effects on apoptosis in cancer cells, where it was found to induce significant apoptotic markers such as caspase activation and PARP cleavage .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.
- Receptor Modulation : It could interact with specific receptors that regulate apoptosis and cell cycle progression.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress may contribute to its cytotoxic effects in cancer cells.
Case Studies
- Anticancer Study : A recent study focused on the effects of this compound on melanoma cells. It demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers compared to untreated controls .
- Antimicrobial Efficacy : Another investigation assessed the compound's antimicrobial properties against clinical isolates of resistant bacteria. The results indicated that it could serve as a potential lead for developing new antibiotics.
Properties
IUPAC Name |
5-chloro-4-(2-methoxyethoxy)-1H-pyridazin-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O3/c1-12-2-3-13-5-4-9-10-7(11)6(5)8/h4H,2-3H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDGOTBJVXBHSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C(=O)NN=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856326 | |
Record name | 4-Chloro-5-(2-methoxyethoxy)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346697-64-0 | |
Record name | 3(2H)-Pyridazinone, 4-chloro-5-(2-methoxyethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346697-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5-(2-methoxyethoxy)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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